(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione
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Description
(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C19H15BrN2O4 and its molecular weight is 415.243. The purity is usually 95%.
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Biological Activity
The compound (5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione is a diazinane derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its efficacy in various applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H16BrN3O4. Its structure features a diazinane core with a methoxy-substituted phenyl group and a bromo substituent, which may influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methodology often includes:
- Formation of the diazinane ring : This can involve cyclization reactions facilitated by appropriate catalysts.
- Introduction of substituents : The bromo and methoxy groups are introduced through halogenation and methylation reactions respectively.
Antimicrobial Activity
Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- A study on thiazole derivatives showed moderate to good antimicrobial activity against various bacterial strains. Although specific data for the diazinane derivative is limited, structural similarities suggest it may possess comparable properties .
Anticancer Activity
Research has suggested that diazinane derivatives can exhibit anticancer properties. The mechanism often involves:
- Inhibition of cell proliferation : Compounds targeting specific pathways in cancer cells may induce apoptosis.
- Studies on related compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Enzyme assays indicate that related diazinane compounds can inhibit enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.
Case Studies
- Antimicrobial Efficacy :
- A comparative study evaluated various diazinane derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications enhanced antibacterial activity significantly.
- Table 1 summarizes the antimicrobial activity of selected derivatives.
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound A | E. coli | 15 |
Compound B | S. aureus | 20 |
(5E)-5... | P. aeruginosa | 18 |
- Anticancer Studies :
- A study involving the treatment of cancer cell lines with diazinane derivatives showed a reduction in cell viability by up to 70% at specific concentrations.
- Further investigation into the mechanisms revealed activation of apoptotic pathways.
Properties
IUPAC Name |
(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4/c1-11-5-3-4-6-15(11)22-18(24)13(17(23)21-19(22)25)9-12-7-8-16(26-2)14(20)10-12/h3-10H,1-2H3,(H,21,23,25)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGKTOMPGISCRF-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)OC)Br)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)Br)/C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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